An In-depth Technical Guide to the Chemical Properties and Structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties and Structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
This technical guide provides a comprehensive scientific overview of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a molecule of interest for researchers and professionals in drug development. Given the limited direct literature on this specific compound, this guide establishes a foundational understanding by examining its core structural components, predicting its physicochemical properties based on well-characterized analogs, and postulating logical synthetic pathways. The insights presented herein are grounded in established principles of medicinal and organic chemistry, offering a robust framework for future research and application.
Introduction and Molecular Overview
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid belongs to the class of compounds characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepine ring. The "3,4-dihydro-2H-1,5" nomenclature specifies the saturation of a portion of the dioxepine ring. The acetic acid moiety attached at the 7-position of the benzodioxepin scaffold introduces a key functional group that significantly influences the molecule's properties and potential biological activity.
The core structure, 3,4-dihydro-2H-1,5-benzodioxepin, is a recognized scaffold in medicinal chemistry.[1][2] The presence of the oxygen atoms in the dioxepine ring and the aromatic system allows for various intermolecular interactions, which are crucial for biological target engagement.
Structural Formula and Isomerism
The chemical structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is depicted below. The flexible seven-membered ring can adopt various conformations, with a chair-like conformation being the most probable for the unsubstituted heterocyclic ring.[3]
Table 1: Core Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | N/A |
| CAS Number | Not explicitly found in public databases | N/A |
| Molecular Formula | C₁₁H₁₂O₄ | Calculated |
| Molecular Weight | 208.21 g/mol | Calculated |
| Canonical SMILES | C1COC2=C(C=C(C=C2)CC(=O)O)OC1 | N/A |
| InChI Key | Not explicitly found in public databases | N/A |
Physicochemical Properties (Predicted)
Solubility and Lipophilicity
The presence of the carboxylic acid group is expected to confer some aqueous solubility, particularly at neutral or basic pH where the carboxylate anion is formed. In acidic conditions, the protonated form will be less soluble in water. The benzodioxepin core is hydrophobic, suggesting that the overall solubility in water will be limited.[1] The compound is expected to be soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Acidity (pKa)
The pKa of the carboxylic acid group is predicted to be in the range of 4 to 5, similar to other phenylacetic acid derivatives. This acidity is a critical parameter for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Characterization (Anticipated)
The structural elucidation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid would rely on a combination of standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the acetic acid moiety, and the protons within the dihydrodioxepine ring. The protons of the heterocyclic ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dihydrodioxepine ring and the acetic acid side chain.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, likely showing losses corresponding to the carboxylic acid group and fragmentation of the dioxepine ring.
Postulated Synthesis Pathway
While a specific patented synthesis for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid was not identified, a plausible synthetic route can be designed based on established organic chemistry reactions. A common strategy would involve the construction of the benzodioxepin core followed by the introduction of the acetic acid side chain.
A potential starting material is 3,4-dihydroxybenzaldehyde. This can be reacted with 1,3-dibromopropane in the presence of a base to form the dihydrobenzodioxepine ring. The resulting aldehyde can then be converted to the desired acetic acid derivative through a series of well-established transformations, such as the Wittig reaction followed by reduction and hydrolysis, or through a cyanohydrin formation followed by hydrolysis and reduction.
An alternative approach could involve a Friedel-Crafts acylation of a pre-formed 3,4-dihydro-2H-1,5-benzodioxepin with a suitable two-carbon synthon.
Diagram 1: Postulated Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Potential Biological Activity and Applications in Drug Discovery
While there is no specific biological activity reported for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, the structural motifs present suggest several areas of potential therapeutic interest. The benzodioxepin core is found in a number of biologically active compounds. The acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The overall structure bears some resemblance to certain classes of receptor modulators and enzyme inhibitors. Therefore, it is plausible that this compound could be investigated for activities such as:
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Anti-inflammatory effects: Due to the phenylacetic acid-like substructure.
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Central nervous system activity: The benzodioxepin scaffold is present in some centrally acting agents.
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Metabolic disease modulation: Some benzodioxepine derivatives have been explored for their effects on metabolic targets.
Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific biological profile of this compound.
Conclusion and Future Directions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its structure and predicted properties by leveraging data from analogous compounds. The postulated synthetic pathway offers a practical starting point for its chemical synthesis. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, its physicochemical properties should be experimentally determined. Finally, a thorough investigation of its biological activity through a variety of screening assays is warranted to uncover its potential as a novel therapeutic agent. The insights provided in this guide are intended to catalyze and inform these future research endeavors.
References
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing.
Sources
- 1. CAS 7216-18-4: 3,4-Dihydro-2H-1,5-benzodioxepin [cymitquimica.com]
- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

